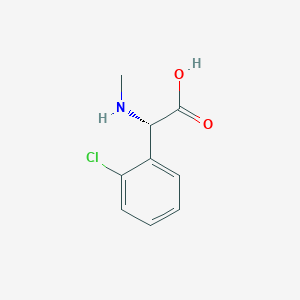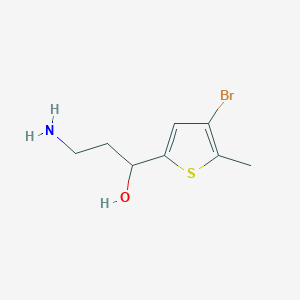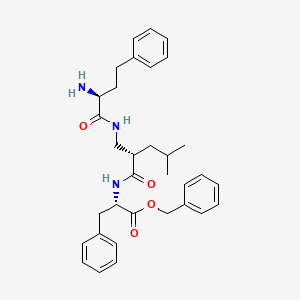![molecular formula C10H7N3O3 B13149969 5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a nitro group at the 5’ position and a keto group at the 6’ position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one typically involves the nitration of a bipyridine precursor. One common method is the nitration of 2,3’-bipyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the bipyridine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions through its nitrogen atoms. In biological systems, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets, such as DNA or proteins, potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: A well-known bipyridine derivative used in coordination chemistry and materials science.
2,2’-Bipyridine: Another bipyridine derivative with applications in catalysis and coordination chemistry.
5-Nitro-2,3’-bipyridine: Similar to 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one but lacks the keto group at the 6’ position.
Uniqueness
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one is unique due to the presence of both a nitro group and a keto group on the bipyridine ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
3-nitro-5-pyridin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7N3O3/c14-10-9(13(15)16)5-7(6-12-10)8-3-1-2-4-11-8/h1-6H,(H,12,14) |
Clave InChI |
KWUMARXQTQHXCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)




![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)


![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)

